1-methyl-3-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}-1,2-dihydropyridin-2-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring. Common reagents include amines and aldehydes, with the reaction often carried out under acidic or basic conditions.
Attachment of the Pyran Ring: The pyran ring is introduced through a condensation reaction with a suitable pyran precursor. This step may require the use of catalysts and specific temperature conditions to ensure high yield.
Formation of the Dihydropyridinone Core: The final step involves the formation of the dihydropyridinone core through a cyclization reaction. This step often requires the use of strong acids or bases and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
1-methyl-3-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-3-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
1-methyl-3-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:
Coumarins: Similar in structure but with different functional groups.
Pyrrolidines: Share the pyrrolidine ring but differ in other parts of the molecule.
Dihydropyridinones: Share the dihydropyridinone core but differ in the attached groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-methyl-3-[3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-8-13(9-15(20)23-11)24-12-5-7-19(10-12)17(22)14-4-3-6-18(2)16(14)21/h3-4,6,8-9,12H,5,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCDELIYQXOGIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC=CN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.